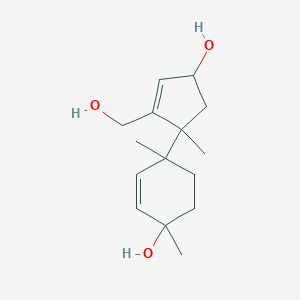
Toxin FS2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toxin FS2, also known as FS2 toxin, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Structural Characteristics
The three-dimensional structure of Toxin FS2 has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. The toxin exhibits a "three-fingered" fold, characterized by four disulfide bridges that stabilize its conformation. This structural arrangement is similar to other neurotoxins but distinct in its pharmacological effects, primarily blocking calcium channels rather than inhibiting acetylcholinesterase like some related toxins .
Calcium Channel Blockade
This compound selectively inhibits L-type voltage-gated calcium channels (VSCCs). This action has implications for understanding cardiac and smooth muscle physiology, as well as potential therapeutic applications in treating conditions such as hypertension and arrhythmias. The specific binding sites and mechanisms through which FS2 exerts its effects have been studied extensively, revealing insights into channel gating and inhibition .
Research Tool in Neurophysiology
Due to its selective blocking properties, this compound serves as a valuable research tool for neurophysiologists studying calcium signaling pathways. Its ability to modulate calcium influx can help elucidate the roles of calcium in neurotransmitter release and muscle contraction .
Case Study 1: Cardiac Physiology
In a study investigating the effects of this compound on cardiac myocytes, researchers demonstrated that FS2 application resulted in a significant reduction in calcium currents. This finding supports the potential use of FS2 in developing treatments for cardiac dysfunctions related to calcium channel dysregulation .
Case Study 2: Neurotransmitter Release
Another study focused on synaptic transmission in neuronal cultures revealed that this compound inhibited neurotransmitter release by blocking L-type calcium channels. This effect highlights the toxin's potential role in studying synaptic plasticity and neurotransmission mechanisms .
Comparative Analysis with Other Toxins
| Toxin | Source | Primary Action | Applications |
|---|---|---|---|
| This compound | Dendroaspis polylepis | L-type calcium channel blocker | Cardiac research, neurophysiology |
| Calciseptine | Dendroaspis polylepis | Antagonist at L-type channels | Cardiac studies, muscle physiology |
| Fasciculin | Atractaspis spp. | Acetylcholinesterase inhibitor | Neurological research |
This table illustrates the diverse actions of various toxins derived from snake venoms, emphasizing how this compound's unique properties position it as a critical tool for specific physiological studies.
Propriétés
Formule moléculaire |
C15H24O3 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
4-[4-hydroxy-2-(hydroxymethyl)-1-methylcyclopent-2-en-1-yl]-1,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H24O3/c1-13(4-6-14(2,18)7-5-13)15(3)9-12(17)8-11(15)10-16/h4,6,8,12,16-18H,5,7,9-10H2,1-3H3 |
Clé InChI |
CMCSZZOVEJFBEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C=C1)(C)O)C2(CC(C=C2CO)O)C |
Synonymes |
FS2 toxin toxin FS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















